![molecular formula C25H20ClNO4 B6509675 3-(4-chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904434-13-5](/img/structure/B6509675.png)
3-(4-chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone functional group . The presence of the methoxy groups and the chlorobenzoyl group could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the methoxy and chlorobenzoyl groups attached. The exact structure would depend on the positions of these groups on the core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone group in the quinolinone core could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The methoxy groups might undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could impact its solubility, melting point, and boiling point .Scientific Research Applications
Coordination Chemistry and Metal Complexes
The ligand properties of this compound allow it to form coordination complexes with transition metals. Researchers investigate its binding affinity, stability, and reactivity with various metal ions. These complexes could serve as catalysts or luminescent materials.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of the chlorobenzoyl and methoxyphenyl groups may influence the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the complexity of the molecule, it could potentially interfere with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the chlorobenzoyl and methoxyphenyl groups may influence the compound’s solubility, permeability, and metabolic stability, which in turn could affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially modulate cellular processes, alter signal transduction pathways, or interfere with the function of specific proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and potentially affect its binding to its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-30-19-9-3-16(4-10-19)14-27-15-22(24(28)17-5-7-18(26)8-6-17)25(29)21-13-20(31-2)11-12-23(21)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENKTNCBRLYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
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